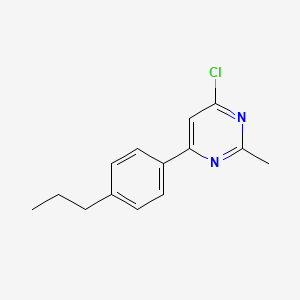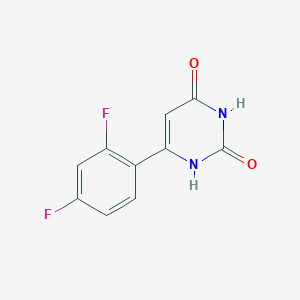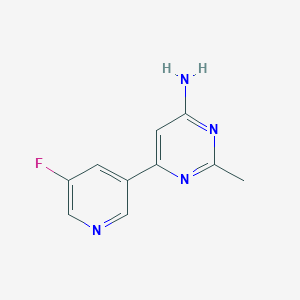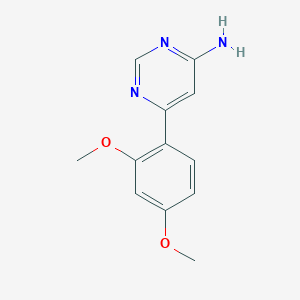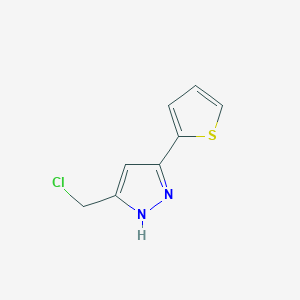
1-(4-(Tert-butyl)cyclohexyl)pyrrolidin-3-ol
Vue d'ensemble
Description
“1-(4-(Tert-butyl)cyclohexyl)pyrrolidin-3-ol” is a chemical compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains a cyclohexyl group and a tert-butyl group . The exact properties and uses of this specific compound are not widely documented in the available literature.
Synthesis Analysis
The synthesis of compounds similar to “this compound” often involves the use of pyrrolidine as a scaffold . Pyrrolidine derivatives can be synthesized from different cyclic or acyclic precursors, or by functionalizing preformed pyrrolidine rings . The exact synthesis process for this specific compound is not detailed in the available resources.Applications De Recherche Scientifique
Synthesis and Structural Analysis
- The chemical has been utilized in enantioselective synthesis processes, like the synthesis of N-tert-butyl disubstituted pyrrolidines, demonstrating the chemical's role in producing chiral compounds with high yield and purity (Chung et al., 2005).
- In materials science, it's been applied in the construction of redox-active cobalt(II/III) metal-organic frameworks, showcasing its potential in catalyzing selective oxidation reactions (Zhang et al., 2018).
- Studies have explored its role in the formation of hydrogen-bonded chains of rings, indicating its significance in understanding molecular interactions and structural chemistry (Trilleras et al., 2008).
Molecular Stability and Reactions
- Research has highlighted its application in understanding the stability of molecular structures, such as in the study of pyrrolidine nitroxides known for their resistance to bioreduction, offering insights into the stability and behavior of certain molecular structures under reductive conditions (Taratayko et al., 2022).
- Its use in divergent and solvent-dependent reactions has been documented, illustrating its versatility in chemical synthesis and the formation of complex organic compounds (Rossi et al., 2007).
Propriétés
IUPAC Name |
1-(4-tert-butylcyclohexyl)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO/c1-14(2,3)11-4-6-12(7-5-11)15-9-8-13(16)10-15/h11-13,16H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTSOGLJWSVGAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)N2CCC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


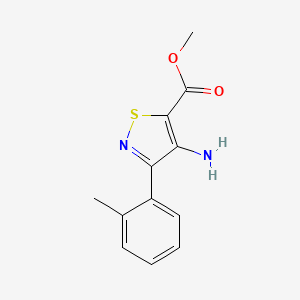
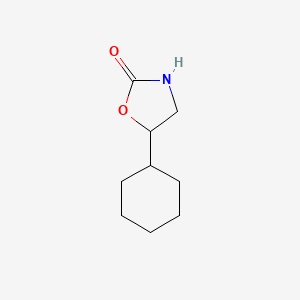

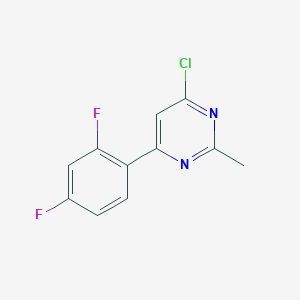
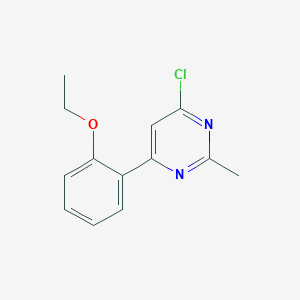

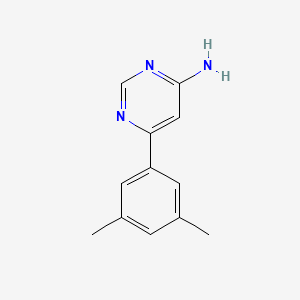
amine](/img/structure/B1466903.png)
